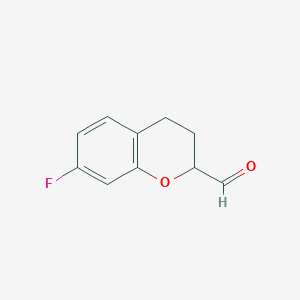

7-Fluorochromane-2-carbaldehyde

Description

7-Fluorochromane-2-carbaldehyde is a fluorinated derivative of chromane, characterized by a fluorine substituent at position 7 and an aldehyde functional group at position 2 of the chromane scaffold. Chromane derivatives are bicyclic compounds consisting of a benzene ring fused to a dihydropyran ring, making them structurally versatile for pharmaceutical and materials science applications. The introduction of fluorine enhances the compound's electronic properties, such as increased electrophilicity at the aldehyde group due to fluorine's electron-withdrawing nature. While explicit physicochemical data (e.g., melting point, boiling point) for this compound are unavailable in the provided evidence, its molecular formula can be inferred as C₁₀H₉FO₂ (based on Chromane-7-carbaldehyde, C₁₀H₁₀O₂ , with a fluorine substitution).

Properties

Molecular Formula |

C10H9FO2 |

|---|---|

Molecular Weight |

180.17 g/mol |

IUPAC Name |

7-fluoro-3,4-dihydro-2H-chromene-2-carbaldehyde |

InChI |

InChI=1S/C10H9FO2/c11-8-3-1-7-2-4-9(6-12)13-10(7)5-8/h1,3,5-6,9H,2,4H2 |

InChI Key |

WRQBKTZGUHYILB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C=C(C=C2)F)OC1C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluorochromane-2-carbaldehyde typically involves the following steps:

Fluorination: Introduction of the fluorine atom into the chromane ring. This can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

Formylation: Introduction of the aldehyde group at the 2nd position. This can be done using Vilsmeier-Haack reaction, where the chromane derivative is treated with a formylating agent like DMF and POCl3.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and reagent concentration) is crucial for large-scale synthesis.

Types of Reactions:

Oxidation: this compound can undergo oxidation to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: 7-Fluorochromane-2-carboxylic acid.

Reduction: 7-Fluorochromane-2-methanol.

Substitution: Various substituted chromane derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

7-Fluorochromane-2-carbaldehyde serves as a crucial intermediate in the synthesis of complex organic molecules. Its structure allows for various chemical modifications, making it valuable in the development of pharmaceuticals and specialty chemicals. The fluorine atom enhances the stability and reactivity of the compound, facilitating further synthetic transformations.

Synthetic Routes

The typical synthesis involves:

- Fluorination : The introduction of the fluorine atom into the chromane ring using agents like Selectfluor.

- Formylation : The aldehyde group is introduced via methods such as the Vilsmeier-Haack reaction.

Biological Research

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits potential biological activities, particularly antimicrobial and anticancer effects. Studies have shown that derivatives of this compound can inhibit the growth of various bacteria and fungi, suggesting its utility in developing new antimicrobial agents .

Mechanism of Action

The mechanism involves interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially leading to inhibition or modulation of their activity. The presence of fluorine enhances the compound's bioavailability and stability.

Medicinal Applications

Drug Development

this compound is explored as a building block for drug development, particularly in designing enzyme inhibitors and receptor modulators. Its unique structural features allow for the creation of compounds with specific biological activities, which can be crucial in treating diseases.

Case Studies

- A study highlighted its use in synthesizing novel compounds that showed significant antimicrobial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, indicating its potential as a candidate for future antibiotic therapies .

Industrial Applications

Production of Specialty Chemicals

In industry, this compound is utilized in producing specialty chemicals with tailored properties. Its ability to undergo various chemical reactions makes it suitable for applications in materials science and chemical manufacturing.

Mechanism of Action

The mechanism of action of 7-Fluorochromane-2-carbaldehyde in biological systems involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The fluorine atom enhances the compound’s stability and bioavailability by influencing its electronic properties and metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 7-Fluorochromane-2-carbaldehyde with analogous carbaldehyde derivatives, highlighting key structural and functional differences:

Key Research Findings:

Electronic Effects: Fluorine's electron-withdrawing nature increases the electrophilicity of the aldehyde group in this compound compared to non-fluorinated analogs like Chromane-7-carbaldehyde . This property may enhance reactivity in nucleophilic addition reactions.

Heterocyclic Core Impact: Benzimidazole () and indole () derivatives exhibit distinct electronic profiles due to their aromatic systems. For instance, benzimidazole's planar structure may improve binding to biological targets compared to chromane’s non-planar system.

Substituent Influence: The diethylamino group in 7-Diethylamino-2-oxo-2H-chromene-4-carbaldehyde introduces steric bulk and electron-donating effects, reducing aldehyde reactivity relative to fluorine-substituted analogs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-Fluorochromane-2-carbaldehyde, and how do reaction conditions influence yield?

- Methodology : Begin with Friedel-Crafts acylation or fluorination of chromane precursors, followed by oxidation of the methyl group to the aldehyde. Monitor reaction parameters (temperature, catalyst loading) using HPLC or GC-MS to optimize yield. For fluorinated intermediates, ensure anhydrous conditions to prevent hydrolysis .

- Key Data : Table comparing yields under varying catalysts (e.g., AlCl₃ vs. FeCl₃) and solvent systems (e.g., DCM vs. THF).

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodology : Combine / NMR to confirm fluorochromane backbone and aldehyde proton (δ ~9.8–10.2 ppm). Use FT-IR for C=O (aldehyde) stretch (~1720 cm) and C-F bonds (~1100 cm). Mass spectrometry (HRMS) validates molecular weight .

- Pitfalls : Fluorine’s quadrupolar effects may broaden NMR signals; use high-field instruments (>400 MHz) for resolution .

Q. How can researchers assess the purity of this compound, and what impurities are common?

- Methodology : Employ reverse-phase HPLC with UV detection (λ = 254 nm) and calibrate against certified reference standards. Common impurities include unreacted fluorochromane precursors or oxidation byproducts (e.g., carboxylic acids). Validate purity via melting point consistency (compare with literature values) .

Advanced Research Questions

Q. How do steric and electronic effects of the fluorine substituent influence the reactivity of this compound in nucleophilic additions?

- Methodology : Perform kinetic studies using Grignard or organozinc reagents. Compare reaction rates with non-fluorinated analogs via stopped-flow UV-Vis. Computational modeling (DFT) can elucidate electronic effects (e.g., fluorine’s electron-withdrawing impact on aldehyde electrophilicity) .

- Data Contradictions : Conflicting reports on fluorine’s steric hindrance vs. electronic activation; reconcile via solvent polarity studies (e.g., polar aprotic solvents enhance electronic effects) .

Q. What strategies resolve structural ambiguities in X-ray crystallography of this compound derivatives?

- Methodology : Use SHELXL for refinement, emphasizing anisotropic displacement parameters for fluorine atoms. Address disorder by splitting models and applying restraints. Validate with residual density maps (<0.3 eÅ) .

- Case Study : In Acta Crystallographica E, disordered fluorine positions in a related fluorochromane were resolved using twin refinement, improving R-factor from 0.12 to 0.05 .

Q. How should researchers handle contradictory data between computational predictions and experimental results for this compound’s stability?

- Methodology : Cross-validate DFT-predicted bond dissociation energies (BDEs) with thermogravimetric analysis (TGA). Investigate solvent interactions (e.g., solvatochromism) via UV-Vis shifts. Discrepancies may arise from implicit solvent models in simulations; refine using explicit solvent MD .

Q. What experimental designs mitigate side reactions during large-scale synthesis of this compound?

- Methodology : Implement flow chemistry for precise temperature control and reduced residence time. Use in-line IR spectroscopy to monitor aldehyde formation in real time. Scale-down DoE (Design of Experiments) identifies critical parameters (e.g., stoichiometry of fluorinating agents) .

Methodological Notes

- Data Interpretation : Cross-reference NMR assignments with DEPT-135 and HSQC to avoid misassigning fluorinated carbons .

- Contradiction Management : Apply the Franklin Standards () to distinguish evidence (e.g., crystallographic data) from interpretation (e.g., mechanistic hypotheses).

- Ethical Reporting : Disclose all synthetic byproducts and refinement uncertainties in publications, aligning with IUPAC guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.